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This guide provides a comprehensive comparison of the known functions of Peptide Histidine
Methionine (PHM-27) with data from available knockout mouse models. As research into the
therapeutic potential of PHM-27 continues, understanding its physiological role through genetic
validation is crucial for drug development and translational science.

Executive Summary:

Direct knockout models specifically targeting only the PHM-27 peptide are not yet described in
the scientific literature. PHM-27 and Vasoactive Intestinal Peptide (VIP) are encoded by the
same precursor gene, prepro-VIP. Therefore, existing knockout models targeting the Vip gene
result in a deficiency of both peptides. This guide presents a detailed analysis of these
VIP/PHM-27 dual-knockout mice as the current best alternative for understanding the
combined physiological functions of these related peptides. We also provide a prospective
workflow for the future development of a specific PHM-27 knockout model.

Comparative Analysis of Knockout Phenotypes

The following table summarizes the key phenotypic characteristics observed in mice with a
targeted disruption of the Vip gene, leading to the absence of both VIP and PHM-27. This data
provides insights into the collective roles of these peptides in various physiological systems.
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Physiological System

Phenotype Observed in
VIPIPHM-27 Knockout
Mice

Reference

Metabolism

Elevated plasma glucose,
insulin, and leptin levels.[1][2]
Enhanced preference for
sweet tastants.[1] Lower body
weight and reduced fat mass

accumulation.[3]

[1](2][3]

Respiratory System

Spontaneous asthma-like
phenotype, including
peribronchiolar airway
inflammation with lymphocyte
and eosinophil accumulation.
[4][5] Airway hyper-
responsiveness to
methacholine.[4][5][6]

[415](6]

Cardiovascular System

Spontaneous pulmonary
arterial hypertension with
pulmonary vascular

remodeling.[2]

[2]

Nervous System

Impaired circadian rhythm
generation; abnormalities
observed in constant
darkness.[2][7][8]

(21718l

Gastrointestinal System

Gross and microscopic
anatomical abnormalities.[8] A
percentage of mice die from

stenosis of the gut.[8]

[8]

Reproductive System

Subfertility in homozygous
females.[8] Reduced serum
testosterone and follicle-
stimulating hormone levels in

males.[8]

[8]

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2857894/
https://www.ncbi.nlm.nih.gov/gene/22353
https://pmc.ncbi.nlm.nih.gov/articles/PMC2857894/
https://www.researchgate.net/figure/asoactive-intestinal-peptide-deficient-mice-VIP--showed-a-lower-body-weight-and-fat_fig1_275359009
https://pmc.ncbi.nlm.nih.gov/articles/PMC2857894/
https://www.ncbi.nlm.nih.gov/gene/22353
https://www.researchgate.net/figure/asoactive-intestinal-peptide-deficient-mice-VIP--showed-a-lower-body-weight-and-fat_fig1_275359009
https://pmc.ncbi.nlm.nih.gov/articles/PMC3277465/
https://pubmed.ncbi.nlm.nih.gov/22103391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3277465/
https://pubmed.ncbi.nlm.nih.gov/22103391/
https://pubmed.ncbi.nlm.nih.gov/16888146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3277465/
https://pubmed.ncbi.nlm.nih.gov/22103391/
https://pubmed.ncbi.nlm.nih.gov/16888146/
https://www.ncbi.nlm.nih.gov/gene/22353
https://www.ncbi.nlm.nih.gov/gene/22353
https://www.ncbi.nlm.nih.gov/gene/22353
https://techtransfer.universityofcalifornia.edu/NCD/20059.html
https://www.jax.org/strain/009640
https://www.ncbi.nlm.nih.gov/gene/22353
https://techtransfer.universityofcalifornia.edu/NCD/20059.html
https://www.jax.org/strain/009640
https://www.jax.org/strain/009640
https://www.jax.org/strain/009640
https://www.jax.org/strain/009640
https://www.jax.org/strain/009640
https://www.jax.org/strain/009640
https://www.jax.org/strain/009640
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Immune System

Lower production of pro-
inflammatory cytokines by 2]
peritoneal cells in response to

LPS.[2]

Development

Offspring of heterozygous

females exhibit developmental
delays, including reduced body  [8]
weight and impaired social
behavior.[8]

Experimental Protocols

Generation of VIPIPHM-27 Knockout Mice

The VIP/PHM-27 knockout mice were generated using homologous recombination to disrupt

the Vip gene.

Methodology:

Targeting Vector Construction: A targeting vector was designed to disrupt a critical exon of

the Vip gene (e.g., exon 4).[8] The vector typically includes a neomycin resistance cassette

for positive selection and a herpes simplex virus thymidine kinase gene for negative

selection.

Embryonic Stem (ES) Cell Transfection: The targeting vector was electroporated into ES

cells derived from a specific mouse strain (e.g., 129S4/SvJae).

Selection of Recombinant ES Cells: Transfected ES cells were cultured in the presence of

G418 (for neomycin resistance) and ganciclovir (for thymidine kinase sensitivity) to select for

cells that had undergone homologous recombination.

Generation of Chimeric Mice: Correctly targeted ES cells were microinjected into blastocysts

from a different mouse strain (e.g., C57BL/6J). The resulting chimeric embryos were

transferred to pseudopregnant female mice.
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e Germline Transmission: Chimeric male offspring were bred with wild-type females. Agouti-
colored offspring indicated germline transmission of the targeted allele.

o Genotyping: Heterozygous offspring were identified by PCR analysis of tail DNA and
subsequently interbred to produce homozygous knockout mice.

Phenotypic Analysis

A variety of experimental procedures were used to characterize the phenotype of the VIP/PHM-
27 knockout mice, including:

Metabolic Analysis: Measurement of plasma glucose, insulin, and leptin levels using ELISAs
or multiplex assays.[1] Two-bottle preference tests were used to assess taste preference.[1]

o Respiratory Analysis: Assessment of airway hyper-responsiveness to inhaled methacholine
using whole-body plethysmography.[4][5] Histological analysis of lung tissue to evaluate
inflammation.[4][5]

o Circadian Rhythm Analysis: Monitoring of locomotor activity in a light-dark cycle followed by
constant darkness.[7]

o Cardiovascular Analysis: Measurement of right ventricular systolic pressure and assessment
of right ventricular hypertrophy.[8]

Signaling Pathways and Future Directions
Known Signaling Pathway of PHM-27

PHM-27 is a potent agonist of the human calcitonin receptor (CTR), a G protein-coupled
receptor.[9] Activation of the CTR initiates downstream signaling cascades, primarily through
Gs and Gq proteins.[10]
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PHM-27 signaling via the calcitonin receptor.

Proposed Workflow for a Specific PHM-27 Knockout
Model

The development of a knockout model specific to PHM-27, while leaving VIP expression intact,
would require precise gene editing to target the PHM-27-encoding exon of the prepro-VIP
gene. The CRISPR/Cas9 system is ideally suited for this purpose.[11][12][13][14]
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CRISPR/Cas9 workflow for PHM-27 knockout.
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While a specific PHM-27 knockout model is not yet available, the existing VIP/PHM-27
knockout mice provide valuable, albeit combined, insights into their physiological roles. The
diverse phenotypes observed in these models, from metabolic and respiratory to
cardiovascular and neurological systems, underscore the importance of the peptides encoded
by the prepro-VIP gene. The development of a PHM-27-specific knockout mouse using
CRISPR/Cas9 technology will be a critical next step to dissect the individual contributions of
PHM-27 and to further validate it as a potential therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7467215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7467215/
https://www.jax.org/news-and-insights/jax-blog/2016/march/crispr-your-way-to-faster-easier-mouse-knockout-models
https://www.creative-biogene.com/crispr-cas9/service/crispr-cas9-knockin-mouse.html
https://www.creative-biogene.com/crispr-cas9/service/crispr-cas9-knockin-mouse.html
https://www.benchchem.com/product/b050746#genetic-validation-of-phm-27-function-in-knockout-models
https://www.benchchem.com/product/b050746#genetic-validation-of-phm-27-function-in-knockout-models
https://www.benchchem.com/product/b050746#genetic-validation-of-phm-27-function-in-knockout-models
https://www.benchchem.com/product/b050746#genetic-validation-of-phm-27-function-in-knockout-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b050746?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

